N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
Overview
Description
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in the treatment of opioid addiction. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs.
Mechanism of Action
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide works by binding to the mu-opioid receptor and blocking the activation of downstream signaling pathways. This prevents the release of neurotransmitters such as dopamine, which are responsible for the rewarding effects of opioids. This compound has a high affinity for the mu-opioid receptor and is able to block the receptor even in the presence of high concentrations of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. This compound can also reduce the release of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. This compound has been shown to be effective in reducing opioid self-administration in animal models, suggesting that it may be useful in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor. This means that it can be used to specifically target the mu-opioid receptor without affecting other receptors in the brain. However, this compound is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other opioid antagonists, which may limit its use in some lab settings.
Future Directions
For research on N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide include the development of new analogs, the use of this compound in combination with other drugs, and the study of its long-term effects on brain function and behavior.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been extensively studied for its potential use in the treatment of opioid addiction. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs. By blocking the mu-opioid receptor, this compound can reduce the rewarding effects of opioids and prevent the development of addiction. This compound has also been studied for its potential use in the treatment of pain, anxiety, and depression.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-19-13-6-12(7-14(8-13)20-2)16-15(21)17-5-3-4-11(9-17)10-18/h6-8,11,18H,3-5,9-10H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOSJWUDAYPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.